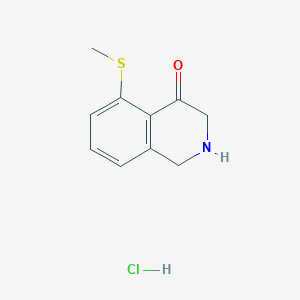
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride is a chemical compound with the molecular formula C10H12ClNOS It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride typically involves the reaction of 2-alkynylanilines with ketones. This process can be catalyzed by either Brønsted acids or Lewis acids. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and FeCl3 as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Aplicaciones Científicas De Investigación
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-isoquinolin-4-one hydrochloride: This compound has a similar core structure but lacks the methylsulfanyl group.
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one: This compound has a methanesulfonyl group instead of a methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
90265-85-3 |
|---|---|
Fórmula molecular |
C10H12ClNOS |
Peso molecular |
229.73 g/mol |
Nombre IUPAC |
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C10H11NOS.ClH/c1-13-9-4-2-3-7-5-11-6-8(12)10(7)9;/h2-4,11H,5-6H2,1H3;1H |
Clave InChI |
CLRWBWLPIDKDHK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1C(=O)CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


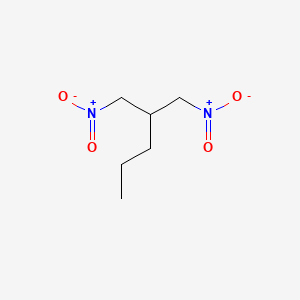
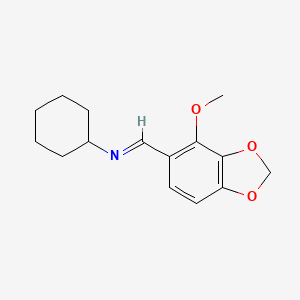

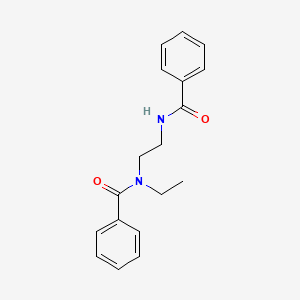


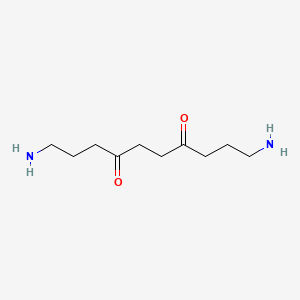
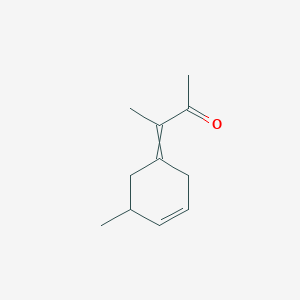

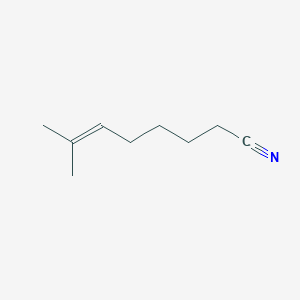
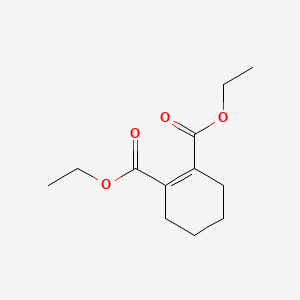
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
